molecular formula C10H18ClNO2 B14213172 N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride CAS No. 821800-98-0

N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride

Cat. No.: B14213172
CAS No.: 821800-98-0
M. Wt: 219.71 g/mol
InChI Key: HUVHCUCNLAODLV-QRPNPIFTSA-N
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Description

N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride is a chemical compound with a unique structure that combines a cyclohexyl ring with a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride typically involves the reaction of cyclohexanone with butanamide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydrochloride salt form is achieved by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S)-2-oxocyclohexyl]acetamide
  • N-[(1S)-2-oxocyclohexyl]propionamide

Uniqueness

N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

CAS No.

821800-98-0

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-2-5-10(13)11-8-6-3-4-7-9(8)12;/h8H,2-7H2,1H3,(H,11,13);1H/t8-;/m0./s1

InChI Key

HUVHCUCNLAODLV-QRPNPIFTSA-N

Isomeric SMILES

CCCC(=O)N[C@H]1CCCCC1=O.Cl

Canonical SMILES

CCCC(=O)NC1CCCCC1=O.Cl

Origin of Product

United States

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